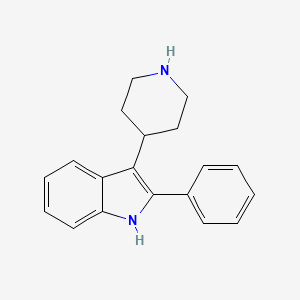

2-Phenyl-3-(Piperidin-4-yl)-1H-indol

Übersicht

Beschreibung

2-Phenyl-3-piperidin-4-yl-1H-indole is a heterocyclic compound that combines the structural features of indole and piperidine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. The combination of these two structures results in a compound with unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-3-Piperidin-4-yl-1H-Indol findet vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Medizin: Als Leitverbindung für die Entwicklung neuer Pharmazeutika für verschiedene Krankheiten erforscht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Phenyl-3-Piperidin-4-yl-1H-Indol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Indolrest kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Der Piperidinring kann die Bindungsaffinität und Selektivität der Verbindung verbessern. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen biologischen Aktivität ab, die untersucht wird.

Biochemische Analyse

Biochemical Properties

2-Phenyl-3-(piperidin-4-YL)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between 2-Phenyl-3-(piperidin-4-YL)-1H-indole and these enzymes is characterized by the binding of the compound to the active site of the enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins.

Cellular Effects

2-Phenyl-3-(piperidin-4-YL)-1H-indole exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Phenyl-3-(piperidin-4-YL)-1H-indole can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Phenyl-3-(piperidin-4-YL)-1H-indole involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole inhibits the activity of cyclooxygenase enzymes by binding to their active sites, thereby blocking the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Phenyl-3-(piperidin-4-YL)-1H-indole remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Phenyl-3-(piperidin-4-YL)-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Metabolic Pathways

2-Phenyl-3-(piperidin-4-YL)-1H-indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and endogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Phenyl-3-(piperidin-4-YL)-1H-indole within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Phenyl-3-(piperidin-4-YL)-1H-indole may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Phenyl-3-Piperidin-4-yl-1H-Indol kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Fischer-Indolsynthese, bei der Phenylhydrazin in Gegenwart eines Säurekatalysators mit einem Keton oder Aldehyd reagiert, um den Indolring zu bilden. Der Piperidinring kann durch nachfolgende Reaktionen mit geeigneten Reagenzien und Bedingungen eingeführt werden.

Beispielsweise kann die Reaktion von Phenylhydrazin mit Cyclohexanon in Gegenwart von Methansulfonsäure unter Rückflussbedingungen in Methanol das gewünschte Indolderivat ergeben . Der Piperidinring kann dann durch nucleophile Substitutionsreaktionen mit geeigneten Piperidinderivaten eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Phenyl-3-Piperidin-4-yl-1H-Indol kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Phenyl-3-Piperidin-4-yl-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile bestimmte Atome oder Gruppen im Molekül ersetzen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether oder Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Alkoxide in Gegenwart geeigneter Lösungsmittel und Katalysatoren.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit funktionellen Gruppen wie Ketone oder Carbonsäuren.

Reduktion: Reduzierte Derivate mit zusätzlichen Wasserstoffatomen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen Atome oder Gruppen ersetzen.

Wirkmechanismus

The mechanism of action of 2-Phenyl-3-piperidin-4-yl-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Phenylindol: Eine Verbindung mit einer ähnlichen Indolstruktur, aber ohne den Piperidinring.

3-(Piperidin-4-yl)Indol: Eine Verbindung mit einer ähnlichen Piperidinsubstitution, aber unterschiedlicher Positionierung der Phenylgruppe.

Einzigartigkeit

2-Phenyl-3-Piperidin-4-yl-1H-Indol ist einzigartig aufgrund der Kombination des Indol- und Piperidinrestes, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein beider Ringe ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

2-phenyl-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)19-18(14-10-12-20-13-11-14)16-8-4-5-9-17(16)21-19/h1-9,14,20-21H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPAVENSJPMGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432328 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221109-26-8 | |

| Record name | 2-Phenyl-3-(4-piperidinyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221109268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3-(4-piperidinyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-3-(4-PIPERIDINYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8QVX49UNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.